4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a benzenesulfonamide group, which is known for its diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a bromopyrazole group, an amino group, and a benzenesulfonamide group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. For instance, the bromine atom on the pyrazole ring could potentially be replaced in a substitution reaction . Additionally, the compound might participate in coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom and the sulfonamide group would likely make the compound relatively polar and could affect its solubility in different solvents .科学的研究の応用
Therapeutic Applications in Photodynamic Therapy
Research on benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide groups, indicates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate excellent fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields. These characteristics are crucial for the efficacy of Type II photosensitizers in PDT, highlighting their potential as effective cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition for Therapeutic Development
Studies on pyrazoline derivatives containing benzenesulfonamide have been conducted to evaluate their inhibitory effects on carbonic anhydrase I and II isoenzymes. These enzymes are crucial in various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and altitude sickness. Compounds with bromine and fluorine substituents have shown promising Ki values, suggesting their potential as lead compounds for further development as carbonic anhydrase inhibitors (Gul et al., 2016).
Antimicrobial and Antidiabetic Potential
Fluoropyrazolesulfonylurea and thiourea derivatives have been explored for their hypoglycemic and antimicrobial properties. These compounds have been tested for their ability to act as antidiabetic agents, showing significant activity in preliminary screenings. Additionally, they exhibit antibacterial effects, demonstrating the versatility of benzenesulfonamide derivatives in addressing multiple health concerns (Faidallah et al., 2016).
将来の方向性
特性
IUPAC Name |
4-bromo-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAFYVITIHENBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。